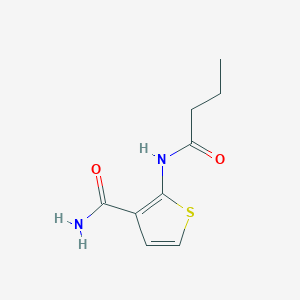![molecular formula C17H20N2OS B2771986 N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 627044-73-9](/img/structure/B2771986.png)
N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothiophene, which is a type of organic sulfur compound . It also contains dimethylamino and phenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various routes including palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles. Another method involves the reduction of Schiff bases .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These studies often focus on properties like the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, and stability of the molecule .Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of various products. For example, furamide derivatives can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like the HOMO–LUMO energy gap, which corresponds to the difference between HOMO and LUMO energies, have been investigated .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been studied for their antibacterial and antifungal properties. Research by Vasu et al. (2003) focused on two specific derivatives showing significant antimicrobial activities. The structures of these compounds were analyzed, revealing that their molecular conformations, stabilized by intramolecular hydrogen bonding, may play a crucial role in their biological activities. Such insights are vital for developing new antimicrobial agents with enhanced efficacy and specificity (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).
Antitumor Potential
The compound has also been part of studies exploring potential antitumor agents. Atwell, Baguley, and Denny (1989) synthesized and evaluated phenyl-substituted derivatives for their in vivo antitumor activity. These studies are foundational in the ongoing search for effective compounds with minimal DNA association constants to improve therapeutic profiles against solid tumors. Such research contributes to the broader field of cancer therapy by identifying minimal DNA-intercalating agents with solid tumor activity, highlighting the compound's role in developing new antitumor medications (Atwell, Baguley, Denny, 1989).
Synthesis of Aromatic Polymers
Further research has expanded into the synthesis of aromatic polymers. Lin et al. (1990) explored new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings, involving reactions with derivatives of this compound. These polymers exhibited notable thermal stability and solubility in common organic solvents, positioning them as candidates for various industrial applications, including high-performance materials (Lin, Yuki, Kunisada, Kondo, 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-19(2)13-9-7-12(8-10-13)18-17(20)15-11-21-16-6-4-3-5-14(15)16/h7-11H,3-6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUBORHBWAHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
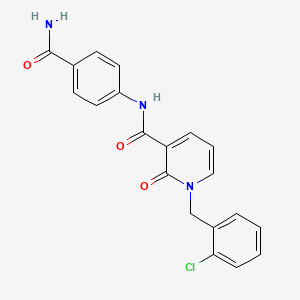
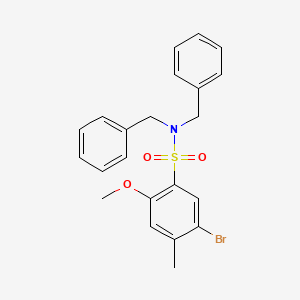
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)
![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771912.png)
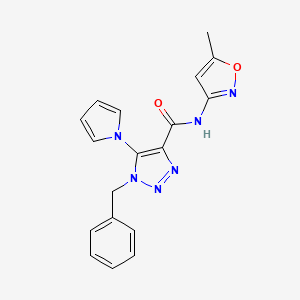
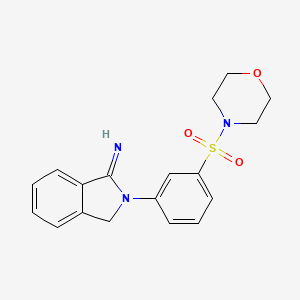
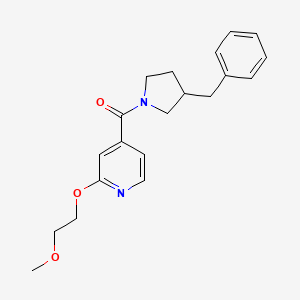

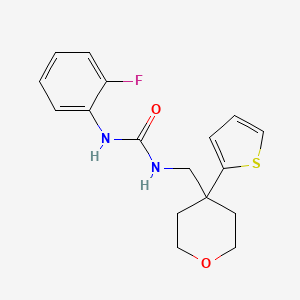
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)
